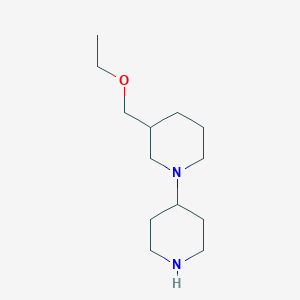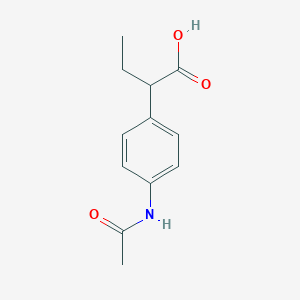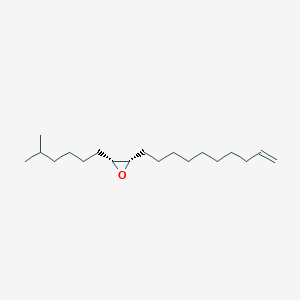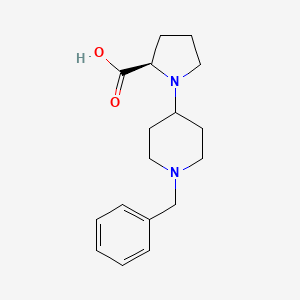![molecular formula C10H13K3N2O8 B13404814 tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate, also known as tripotassium ethylenediaminetetraacetate, is a chelating agent widely used in various scientific and industrial applications. This compound is known for its ability to bind metal ions, making it useful in processes that require the removal or stabilization of metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with potassium hydroxide. The reaction proceeds as follows:
- Dissolve EDTA in water.
- Gradually add potassium hydroxide to the solution while stirring.
- Continue stirring until the reaction is complete, resulting in the formation of tripotassium ethylenediaminetetraacetate.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and dried to obtain the desired form, which is often a dihydrate.
Chemical Reactions Analysis
Types of Reactions
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate primarily undergoes chelation reactions, where it binds to metal ions. This compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The chelation reactions involving this compound are usually carried out in aqueous solutions. The compound can chelate a wide range of metal ions, including calcium, magnesium, iron, and zinc. The reaction conditions are generally mild, with the pH of the solution being adjusted to optimize the chelation process.
Major Products Formed
The major products formed from the chelation reactions are metal-chelate complexes. These complexes are stable and can be used in various applications, such as water treatment, agriculture, and pharmaceuticals.
Scientific Research Applications
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate has numerous scientific research applications:
Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in reactions, and study metal ion interactions.
Biology: Employed in biochemical assays to inhibit enzymes that require metal ions as cofactors, and to study the effects of metal ion chelation on biological systems.
Medicine: Utilized in formulations to treat heavy metal poisoning by binding and removing toxic metal ions from the body.
Industry: Applied in water treatment processes to remove metal contaminants, in agriculture to provide essential micronutrients to plants, and in cosmetics to stabilize formulations by binding metal ions.
Mechanism of Action
The mechanism of action of tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where the control of metal ion concentration is necessary.
Comparison with Similar Compounds
Similar Compounds
Disodium ethylenediaminetetraacetate: Another common chelating agent with similar properties but different solubility and stability characteristics.
Tetrasodium ethylenediaminetetraacetate: Similar in function but with different ionic properties and applications.
Calcium disodium ethylenediaminetetraacetate: Used specifically for chelating calcium ions and has applications in medicine and food preservation.
Uniqueness
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where other chelating agents may not be as effective.
Properties
Molecular Formula |
C10H13K3N2O8 |
|---|---|
Molecular Weight |
406.51 g/mol |
IUPAC Name |
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |
InChI Key |
FYZXEMANQYHCFX-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



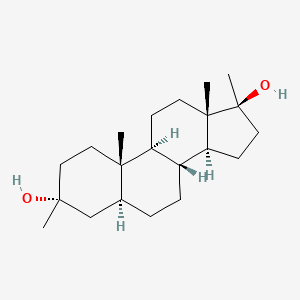
![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)

![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)


